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Compound of Interest

Compound Name: N-Allylmorpholine

Cat. No.: B1266223 Get Quote

The primary objective is to determine a consistent and cross-validated set of thermochemical

data. The key parameters of interest are:

Standard Molar Enthalpy of Formation in the Liquid Phase (ΔfH°m(l)): The enthalpy change

when one mole of N-Allylmorpholine is formed from its constituent elements (carbon as

graphite, gaseous H₂, O₂, and N₂) in their standard states at 298.15 K.[6] This value is a

cornerstone for calculating reaction enthalpies.

Standard Molar Enthalpy of Vaporization (ΔglH°m): The heat required to transform one mole

of liquid N-Allylmorpholine into its gaseous state at standard temperature. This parameter

bridges the condensed and gaseous phases.

Standard Molar Enthalpy of Formation in the Gaseous Phase (ΔfH°m(g)): Derived from the

liquid-phase enthalpy of formation and the enthalpy of vaporization, this value is crucial for

gas-phase reaction modeling and for direct comparison with computational results.

Molar Heat Capacity (Cp,m): The amount of heat required to raise the temperature of one

mole of the substance by one degree Celsius.[7] It is essential for adjusting enthalpies to

different temperatures.

Experimental Determination: A Multi-Pronged
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A robust experimental design relies on using distinct, high-precision techniques to determine

each key parameter. The choice of method is dictated by the physical state of the compound

and the specific property being measured.

Enthalpy of Formation (Liquid Phase) via Combustion
Calorimetry
The standard molar enthalpy of formation of a liquid organic compound is most accurately

determined via combustion calorimetry. For nitrogen-containing compounds like N-
Allylmorpholine, special considerations are necessary to manage the combustion products.[4]

[8]

Causality of Method Choice: A static-bomb calorimeter is suitable for compounds containing

carbon, hydrogen, and oxygen. However, the presence of nitrogen necessitates careful control

to ensure complete combustion to N₂(g) and to accurately quantify the formation of nitric acid

(HNO₃), which is an unavoidable side reaction.[5][8] A rotating-bomb calorimeter can be used

to ensure a homogeneous final solution, but for many CHON compounds, a static bomb with

careful post-combustion analysis is sufficient and standard.[4][8]

Sample Preparation & Purity Analysis:

Purify the liquid N-Allylmorpholine sample via fractional distillation under reduced

pressure.

Verify purity (> 99.8%) using Gas Chromatography (GC).

Determine the water content using Karl Fischer titration. This is critical as water content

will affect the energy of combustion.

Calorimeter Calibration:

Calibrate the energy equivalent of the calorimeter (εcalor) by performing at least five

combustion experiments with a certified benzoic acid standard.

The energy equivalent is calculated based on the mass of benzoic acid burned and the

corrected temperature rise.
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Combustion Experiment:

Place a precisely weighed sample (approx. 0.5 g) of N-Allylmorpholine into a platinum

crucible. Due to its volatility, enclosing the liquid in a polyester bag of known combustion

energy may be necessary.[4]

Add 1 mL of distilled water to the bomb to ensure all nitric acid formed is dissolved.

Seal the bomb and charge it with high-purity oxygen to a pressure of 3.0 MPa.[8]

Immerse the bomb in the calorimeter's water jacket, allow it to reach thermal equilibrium,

and initiate combustion by igniting a cotton fuse.

Record the temperature change over time until the final period is reached.

Post-Combustion Analysis:

After combustion, vent the gaseous products and carefully wash the interior of the bomb

with distilled water.

Determine the amount of nitric acid formed by titrating the bomb washings with a

standardized NaOH solution.[5]

The standard energy of combustion (ΔcU°) is calculated from the observed temperature

rise, the calorimeter's energy equivalent, and corrections for the fuse, any auxiliary

materials, and nitric acid formation.

Conversion to Enthalpy:

The standard enthalpy of combustion (ΔcH°) is calculated from the standard energy of

combustion (ΔcU°) using the equation ΔH = ΔU + Δn(g)RT, where Δn(g) is the change in

the number of moles of gas in the combustion reaction.

Finally, the standard enthalpy of formation (ΔfH°m(l)) is derived using Hess's Law with the

known standard enthalpies of formation for CO₂(g) and H₂O(l).[6]

Enthalpy of Vaporization via the Transpiration Method
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The transpiration method is a reliable technique for determining the vapor pressure of liquids

with low to moderate volatility at different temperatures. From these data, the enthalpy of

vaporization can be calculated using the Clausius-Clapeyron equation.

Causality of Method Choice: Unlike purely calorimetric methods that measure heat flow directly,

the transpiration method provides vapor pressure data, which is intrinsically valuable.[9][10] It is

highly effective for establishing the temperature dependence of vapor pressure, from which the

enthalpy of vaporization is derived with high precision.

Apparatus Setup:

A stream of an inert carrier gas (e.g., nitrogen) is passed through a saturator cell

containing the liquid N-Allylmorpholine.

The saturator is housed within a thermostat-controlled jacket to maintain a precise and

constant temperature (±0.01 K).

The gas, now saturated with the compound's vapor, flows into a condenser or a cold trap

where the vaporized compound is collected.

Experimental Procedure:

Set the thermostat to the desired temperature and allow the system to equilibrate.

Pass a controlled, slow flow of nitrogen gas through the saturator for a known period. The

flow rate must be slow enough to ensure saturation but fast enough for a measurable

amount of sample to be transported.

Quantify the mass of the condensed N-Allylmorpholine by weighing the trap before and

after the experiment or by using a suitable analytical technique like GC.

Measure the total volume of the carrier gas that has passed through the system using a

gas meter.

Calculation of Vapor Pressure:
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The partial pressure (p) of the N-Allylmorpholine at a given temperature (T) is calculated

using the ideal gas law: p = (m/M) * (RT/V), where m is the mass transported, M is the

molar mass, V is the volume of carrier gas, and R is the ideal gas constant.

Derivation of Enthalpy of Vaporization:

Repeat the experiment at several different temperatures (e.g., in a 298 K to 340 K range).

Plot ln(p) versus 1/T. According to the Clausius-Clapeyron equation, the slope of this line

is equal to -ΔglH°m/R.[11]

The enthalpy of vaporization is then calculated from the slope of the resulting linear

regression.

Computational Thermochemistry: A Pathway to
Validation
Quantum chemical calculations provide an independent, theoretical route to determine

thermochemical properties, primarily the gas-phase enthalpy of formation. High-accuracy

composite methods like Gaussian-n (G4, G3) theories are designed to approximate the results

of very high-level calculations with large basis sets through a series of more manageable

computations.[12][13]

Causality of Method Choice: Methods like G4 theory are chosen because they include

corrections for basis set deficiencies, higher-order electron correlation, and other effects,

leading to a mean absolute deviation from experimental values of ~1 kcal/mol, which is

considered "chemical accuracy".[12][13] For a flexible molecule like N-Allylmorpholine, a

thorough conformational search is a mandatory prerequisite for accurate calculations.

Conformational Analysis:

Perform a systematic conformational search for N-Allylmorpholine using a lower-level,

computationally inexpensive method (e.g., B3LYP/6-31G(d)).

Identify all unique low-energy conformers resulting from the rotation around the C-N bond

and the flexible allyl group.
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High-Level Calculations:

For each identified conformer, perform the full series of calculations prescribed by the G4

theory protocol.[12] This involves geometry optimizations, frequency calculations (to

confirm minima and obtain zero-point vibrational energies), and single-point energy

calculations with various levels of theory and basis sets.

Calculation of Gas-Phase Enthalpy of Formation:

The most reliable method for calculating ΔfH°m(g) is through the use of isodesmic or

homodesmotic reactions. These are hypothetical reactions where the number and types of

chemical bonds are conserved on both the reactant and product sides.

Rationale: This approach cancels out systematic errors in the quantum chemical

calculations, leading to a much more accurate reaction enthalpy than a direct calculation

from atomization energies.[14]

An example of a suitable isodesmic reaction is: N-Allylmorpholine + Propane +

Trimethylamine → Morpholine + N-Propylamine + Propene

Calculate the reaction enthalpy (ΔrH°) for this reaction using the G4-computed energies of

all species.

Rearrange the equation to solve for the enthalpy of formation of N-Allylmorpholine, using

well-established experimental enthalpies of formation for the other molecules in the

reaction.

Data Synthesis and Validation
The trustworthiness of thermochemical data is established by ensuring internal consistency

between experimental and computational results.[15] The relationship between the three

primary determined values is governed by Hess's Law.

ΔfH°m(g) = ΔfH°m(l) + ΔglH°m

A comparison of the computationally derived gas-phase enthalpy of formation with the value

derived from the two independent experiments provides a powerful cross-validation of the
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entire dataset. Agreement within the combined experimental and computational uncertainties

(typically 2-4 kJ·mol⁻¹) indicates a reliable and consistent set of thermochemical properties.

Visualizations
Workflow for Thermochemical Analysis
The following diagram illustrates the integrated experimental and computational workflow for a

comprehensive thermochemical analysis of N-Allylmorpholine.
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Caption: Integrated workflow for the thermochemical analysis of N-Allylmorpholine.
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Data Validation via Hess's Law
This diagram illustrates the relationship used to validate the consistency of the experimental

and computational data.
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Caption: Application of Hess's Law for data validation.

Summary of Thermochemical Data
The final, validated data should be presented clearly. The table below serves as a template for

reporting the results obtained from the methodologies described.
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Thermochemic
al Parameter

Symbol
Experimental
Value
(kJ·mol⁻¹)

Computational
Value
(kJ·mol⁻¹)

Method

Standard Molar

Enthalpy of

Formation (liquid,

298.15 K)

ΔfH°m(l) Value ± Uncert. N/A

Static Bomb

Combustion

Calorimetry

Standard Molar

Enthalpy of

Vaporization

(298.15 K)

ΔglH°m Value ± Uncert. N/A
Transpiration

Method

Standard Molar

Enthalpy of

Formation (gas,

298.15 K)

ΔfH°m(g)
Sum from above

± Uncert.
Value ± Uncert.

Experimental:

Hess's

LawComputation

al: G4

(Isodesmic

Reaction)

Molar Heat

Capacity (liquid,

298.15 K)

Cp,m(l) Value ± Uncert. N/A

Differential

Scanning

Calorimetry

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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